molecular formula C21H26N6O B2883839 N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide CAS No. 1206990-81-9

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Cat. No. B2883839
CAS RN: 1206990-81-9
M. Wt: 378.48
InChI Key: DIIHYELDFCAICI-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This indicates the compound's relevance in developing treatments targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).

  • Regioselective Synthesis : Research by Rozentsveig et al. (2014) on the regioselective synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines shows the compound's significance in the field of chemical synthesis, providing insights into the generation of heterocyclic compounds with potential biological activities (Rozentsveig et al., 2014).

Pharmacological Activities

  • Nonsteroidal Anti-inflammatory Drugs : A study conducted in 1983 investigated pyrazolo[1,5-a]pyrimidines for their anti-inflammatory properties, highlighting the therapeutic potential of compounds within this chemical class in treating inflammation without the adverse effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

  • Antimicrobial and Antioxidant Properties : Padmavathi et al. (2007) synthesized novel amino-pyrazolone, amino-isoxazolone, and amino-pyrimidinone derivatives, evaluating them for antimicrobial activity and antioxidant properties, which underscores the versatility of pyrimidine derivatives in pharmacological research (Padmavathi et al., 2007).

Structural Analysis and Characterization

  • Crystallographic Studies : Acosta et al. (2013) provided detailed crystallographic analysis of various 4,6-disubstituted 2-amino-5-formylpyrimidines, demonstrating different ring conformations and hydrogen-bonded assemblies. This research is pivotal for understanding the structural basis behind the compound's biological activities and for designing molecules with enhanced efficacy (Acosta et al., 2013).

  • Fluorescent Organic Compounds : The study by Tomoda et al. (1999) on the fluorescent properties of imidazo[1,2-a]pyridine derivatives points to the potential application of such compounds in developing fluorescent markers for biological studies, which could aid in cellular and molecular research (Tomoda et al., 1999).

properties

IUPAC Name

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-25-19(15-20(26-16)27-14-13-22-17(27)2)23-11-12-24-21(28)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIHYELDFCAICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.